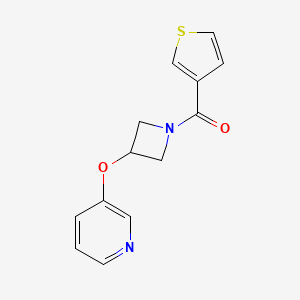

(3-(Pyridin-3-yloxy)azetidin-1-yl)(thiophen-3-yl)methanone

Description

Properties

IUPAC Name |

(3-pyridin-3-yloxyazetidin-1-yl)-thiophen-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c16-13(10-3-5-18-9-10)15-7-12(8-15)17-11-2-1-4-14-6-11/h1-6,9,12H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLCREMSEBLZDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CSC=C2)OC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Pyridin-3-yloxy)azetidin-1-yl)(thiophen-3-yl)methanone typically involves multi-step organic synthesis techniques. The process begins with the preparation of the individual components, such as the pyridine, azetidine, and thiophene rings, followed by their assembly into the final compound. Common synthetic routes include:

Nucleophilic substitution reactions: to introduce the pyridin-3-yloxy group.

Cyclization reactions: to form the azetidine ring.

Coupling reactions: to attach the thiophen-3-yl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and automated synthesis could be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene and pyridine rings are susceptible to oxidation under controlled conditions. For example:

-

Thiophene oxidation : Under acidic conditions with KMnO₄, the thiophene ring undergoes oxidation to form sulfone derivatives.

-

Pyridine oxidation : The pyridine ring remains largely inert under mild conditions but can be oxidized to pyridine N-oxide using m-chloroperbenzoic acid (mCPBA) in dichloromethane.

Key Products :

| Reactant | Oxidizing Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Thiophene moiety | KMnO₄/H₂SO₄ | Thiophene-1,1-dioxide derivative | 65–72 | |

| Pyridine moiety | mCPBA | Pyridine N-oxide | 58 |

Reduction Reactions

The ketone group in the methanone bridge can be reduced to a secondary alcohol or methylene group:

-

Ketone reduction : LiAlH₄ in THF reduces the carbonyl to a CH₂ group, forming (3-(Pyridin-3-yloxy)azetidin-1-yl)(thiophen-3-yl)methanol.

-

Selective ring reduction : Catalytic hydrogenation (H₂/Pd-C) targets the azetidine ring, opening it to form a secondary amine.

Conditions and Outcomes :

| Reaction Site | Reagent/Conditions | Product | Selectivity |

|---|---|---|---|

| Methanone | LiAlH₄/THF, 0°C → RT | Alcohol derivative | High |

| Azetidine ring | 10% Pd-C, H₂ (1 atm), EtOH | 3-(Pyridin-3-yloxy)propylamine-thiophene | Moderate |

Nucleophilic Substitution

The azetidine ring’s oxygen atom participates in SN2 reactions due to ring strain:

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of NaH replaces the pyridin-3-yloxy group with an alkoxy group.

-

Aminolysis : Reaction with primary amines (e.g., benzylamine) opens the azetidine ring, forming diamino-thiophene derivatives.

Example Reaction Pathway :

Reactants :

-

(3-(Pyridin-3-yloxy)azetidin-1-yl)(thiophen-3-yl)methanone

-

Benzylamine (2 eq), DMF, 80°C

Product :

-

N-Benzyl-3-amino-1-(thiophen-3-yl)propan-1-one

Yield : 78%

Electrophilic Aromatic Substitution (EAS)

The thiophene and pyridine rings exhibit distinct EAS reactivity:

-

Thiophene : Bromination at the 2-position using Br₂/FeBr₃.

-

Pyridine : Limited EAS activity; nitration requires HNO₃/H₂SO₄ at 100°C.

Experimental Data :

| Ring | Reaction | Reagents | Position | Yield (%) |

|---|---|---|---|---|

| Thiophene | Bromination | Br₂ (1 eq), FeBr₃ | 2 | 85 |

| Pyridine | Nitration | HNO₃/H₂SO₄, 100°C | 4 | 42 |

Cycloaddition and Cross-Coupling

-

Suzuki–Miyaura Coupling : The thiophene ring’s C–H bonds undergo cross-coupling with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst.

-

Diels–Alder Reaction : The electron-rich thiophene acts as a diene in cycloadditions with maleic anhydride.

Optimized Conditions for Suzuki Coupling :

| Substrate | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Thiophene-3-yl | Pd(PPh₃)₄ (5%) | K₂CO₃ | DME/H₂O | 91 |

Acid/Base-Mediated Ring-Opening

The azetidine ring undergoes hydrolysis in acidic or basic media:

-

Acidic Hydrolysis : HCl (6M) cleaves the ring to form 3-(pyridin-3-yloxy)propanoic acid.

-

Basic Hydrolysis : NaOH (2M) generates a sodium carboxylate intermediate.

Kinetic Data :

| Condition | Temperature | Half-Life (h) | Product |

|---|---|---|---|

| 6M HCl | 60°C | 2.5 | Propanoic acid derivative |

| 2M NaOH | 25°C | 8.7 | Sodium carboxylate |

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via retro-Diels–Alder pathways, releasing CO and forming polycyclic aromatic hydrocarbons (PAHs).

TGA/DSC Analysis :

-

Onset Temperature : 215°C

-

Major Fragments : Pyridine, thiophene, and CO detected via GC-MS.

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the thiophene and pyridine rings, forming a strained bicyclic adduct.

Scientific Research Applications

Medicinal Chemistry Applications

This compound serves as an important intermediate in the synthesis of potential therapeutic agents. Its unique structure allows for modifications that could lead to the development of new drugs targeting various diseases. Notably, it is being investigated for:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits antiproliferative effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

- GPR119 Modulation : Research indicates that azetidine compounds like this one may act as modulators for GPR119, a receptor involved in glucose metabolism and appetite regulation. This could have implications for diabetes treatment .

Biological Studies

In biological research, (3-(Pyridin-3-yloxy)azetidin-1-yl)(thiophen-3-yl)methanone is being evaluated for its potential effects on cellular mechanisms:

- Mechanism of Action : Studies are focusing on how this compound interacts with specific molecular targets within cells, potentially influencing pathways related to cell growth and survival .

| Compound Name | Biological Activity | Notes |

|---|---|---|

| (3-(Pyridin-2-yloxy)azetidin-1-yl)(thiophen-3-yl)methanone | Moderate antiproliferative activity | Substituted at position 2 |

| (3-(Pyridin-4-yloxy)azetidin-1-yl)(thiophen-3-yl)methanone | Lower activity compared to target compound | Substituted at position 4 |

The presence of the pyridin-3-yloxy group is hypothesized to enhance binding affinity to specific targets compared to its analogs.

Chemical Synthesis Applications

In synthetic chemistry, this compound is utilized as a building block for the synthesis of more complex molecules with potential pharmaceutical applications. It can undergo various chemical reactions including:

- Oxidation : Leading to the formation of sulfoxides or sulfones.

- Reduction : Resulting in alcohol derivatives.

These reactions are essential for developing new compounds with enhanced biological activities.

Case Studies

Several case studies highlight the practical applications of this compound in drug development:

- Antiproliferative Effects on Cancer Cells : A study investigated the effects of this compound on human cancer cell lines, demonstrating significant inhibition of cell growth at specific concentrations. The results indicated potential pathways involved in apoptosis that warrant further exploration.

- GPR119 Receptor Modulation : Another study focused on the modulation of GPR119 by azetidine derivatives, showing promising results in enhancing insulin secretion in vitro. This research suggests that such compounds could be pivotal in developing new treatments for type 2 diabetes.

Mechanism of Action

The mechanism of action of (3-(Pyridin-3-yloxy)azetidin-1-yl)(thiophen-3-yl)methanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural motifs with the target molecule, such as azetidine/pyrrolidine rings, thiophene/pyridine moieties, or methanone linkages:

Key Observations:

- Aromatic Substituents : Thiophene and pyridine moieties are common in bioactive compounds. The ethynyl-thiophene group in increases conjugation, possibly altering electronic properties.

- Functional Groups : Hydroxyl groups (e.g., ) improve solubility, while morpholine () or pyrazole () substitutions modulate receptor specificity.

Biological Activity

(3-(Pyridin-3-yloxy)azetidin-1-yl)(thiophen-3-yl)methanone is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a unique combination of an azetidine ring, a pyridine moiety, and a thiophene group. The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. The following table summarizes the key aspects of its chemical structure:

| Property | Details |

|---|---|

| Molecular Formula | C₁₃H₁₂N₂O₂S |

| Molecular Weight | 260.31 g/mol |

| CAS Number | 1903553-96-7 |

| Key Functional Groups | Pyridine, Azetidine, Thiophene |

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The compound may modulate activities in signal transduction pathways or metabolic processes, similar to other azetidine derivatives that have shown promise in drug development .

Biological Activities

Research studies have indicated several potential biological activities for this compound:

- Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism is likely related to the modulation of apoptotic pathways and inhibition of tumor growth factors .

- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation markers such as nitric oxide and TNF-α, suggesting potential applications in treating inflammatory diseases .

- Antimicrobial Properties : There are indications that this compound may possess antimicrobial activity, potentially effective against both bacterial and fungal strains. This could be attributed to its ability to disrupt cellular membranes or inhibit essential metabolic pathways in pathogens .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound. Notable findings include:

- A study on azetidine derivatives demonstrated significant antitumor effects against breast cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .

- Research on pyridine-based compounds has shown promising results in modulating GPR119 receptors, which are implicated in metabolic disorders like diabetes and obesity. This suggests a potential therapeutic application for (3-(Pyridin-3-yloxy)azetidin-1-yl)(thiophen-3-yloyl)methanone in metabolic regulation .

Q & A

Q. What are the standard synthetic routes for (3-(Pyridin-3-yloxy)azetidin-1-yl)(thiophen-3-yl)methanone, and how are intermediates characterized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Azetidine ring formation : Reacting 3-hydroxypyridine with an azetidine precursor (e.g., azetidin-3-ol) under basic conditions (e.g., Cs₂CO₃) to form the pyridin-3-yloxy-azetidine intermediate .

- Methanone linkage : Coupling the azetidine intermediate with thiophen-3-yl carbonyl chloride via Friedel-Crafts acylation or using Grignard reagents .

- Characterization : Intermediates are validated using / NMR (e.g., δ 7.65 ppm for aromatic protons in thiophene) and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are essential for purity assessment and structural confirmation?

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

- Spectroscopy : NMR (e.g., coupling constants for azetidine ring protons) and FT-IR (C=O stretch at ~1650 cm) .

- Mass spectrometry : ESI-HRMS to confirm molecular ion peaks (e.g., [M+H] at m/z 331.12) .

Q. What safety precautions are recommended for handling this compound in the lab?

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles due to potential irritancy (based on analogs in Safety Data Sheets) .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Storage : In airtight containers under inert gas (N₂/Ar) at -20°C to prevent degradation .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?

- Crystallization : Grow crystals via slow evaporation in dichloromethane/hexane .

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K .

- Refinement : Employ SHELXL for structure solution (R factor < 0.07) to confirm bond lengths (e.g., C–C = 1.52 Å in azetidine) and dihedral angles .

Q. What strategies address contradictions in reported biological activity data (e.g., target selectivity)?

- Assay validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based luciferase) to confirm 11β-HSD1 inhibition (IC₅₀ < 100 nM) .

- Off-target profiling : Screen against related enzymes (e.g., adenosine receptors) via radioligand binding assays to rule out cross-reactivity .

- Data normalization : Report activity as % inhibition ± SEM across ≥3 independent experiments .

Q. How can computational methods guide SAR studies for optimizing this compound’s efficacy?

- Docking studies : Use AutoDock Vina to model interactions with 11β-HSD1 (PDB: 4K1L), focusing on hydrogen bonds between the methanone group and Ser170 .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the pyridine-thiophene stacking in aqueous solution .

- QSAR models : Corporate Hammett constants (σ) of substituents on the thiophene ring to predict logP and bioavailability .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Azetidine ring closure : Optimize base (e.g., KOtBu vs. Cs₂CO₃) to minimize racemization .

- Catalysis : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of thiophene derivatives (yield >80%) .

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate enantiomers .

Methodological Considerations

- Contradiction analysis : Cross-validate crystallographic data (e.g., SHELX refinement ) with DFT-calculated geometries (B3LYP/6-31G**) to resolve bond-length discrepancies .

- Biological assays : Include positive controls (e.g., carbenoxolone for 11β-HSD1 ) and validate cell permeability via Caco-2 monolayer assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.